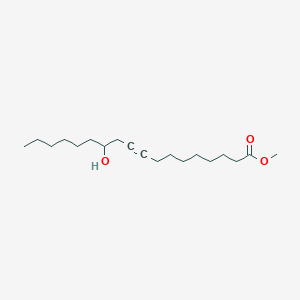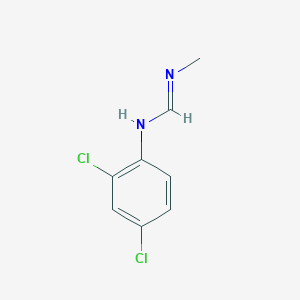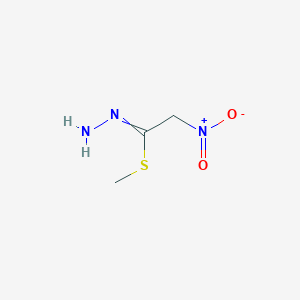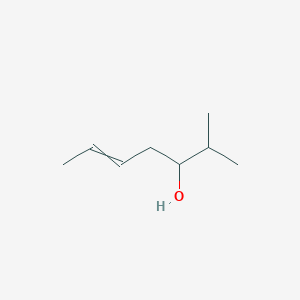![molecular formula C18H30O5 B14461611 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid CAS No. 65886-67-1](/img/structure/B14461611.png)
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclododecyl ring with an ethoxycarbonyl group and an oxo group attached to it, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclododecanone with ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative. This intermediate is then subjected to a reaction with malonic acid in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted cyclododecyl derivatives.
Aplicaciones Científicas De Investigación
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the functional groups present. The ethoxycarbonyl and oxo groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecanone: Shares the cyclododecyl ring structure but lacks the ethoxycarbonyl and propanoic acid groups.
Ethyl cyclododecylcarboxylate: Contains the ethoxycarbonyl group but differs in the position and presence of other functional groups.
Cyclododecylpropanoic acid: Similar in having the propanoic acid moiety but lacks the ethoxycarbonyl and oxo groups.
Uniqueness
3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethoxycarbonyl and oxo groups, along with the propanoic acid moiety, makes it a versatile compound for various synthetic and research purposes.
Propiedades
Número CAS |
65886-67-1 |
|---|---|
Fórmula molecular |
C18H30O5 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
3-(1-ethoxycarbonyl-2-oxocyclododecyl)propanoic acid |
InChI |
InChI=1S/C18H30O5/c1-2-23-17(22)18(14-12-16(20)21)13-10-8-6-4-3-5-7-9-11-15(18)19/h2-14H2,1H3,(H,20,21) |
Clave InChI |
CUOOQRKXHPNZMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCCCCCCCCC1=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)
![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)




![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
